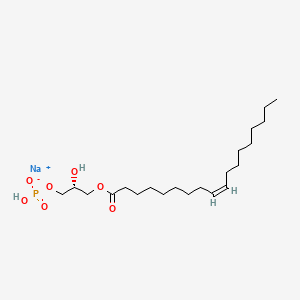

1-Oleoyl lysophosphatidic acid sodium salt

Overview

Description

1-Oleoyl lysophosphatidic acid sodium salt is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . It inhibits the differentiation of neural stem cells (NSCs) into neurons . This product is typically prepared in PBS, pH 7.2, at a concentration of up to approximately 4 mg/mL .

Synthesis Analysis

Phosphatidic acid is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase . Hydrolysis of the fatty acid at the sn-2 position by phospholipase A2 yields bioactive LPA .

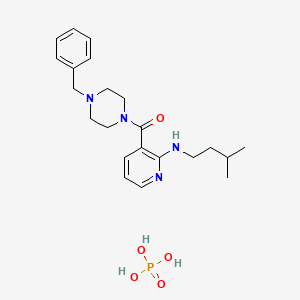

Molecular Structure Analysis

The molecular formula of this compound is C21H40NaO7P .

Chemical Reactions Analysis

This compound is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . It inhibits the differentiation of neural stem cells (NSCs) into neurons .

Physical And Chemical Properties Analysis

Scientific Research Applications

Micelle Formation : 1-Oleoyl lysophosphatidic acid contributes to the formation of micelles, with the critical micelle concentrations (CMC) being affected by the acyl chain length and salt concentration. The CMC of 1-oleoyl lysophosphatidic acid is notably different from other acyl groups, indicating its unique properties in micellar systems (Zaiguo Li, Evan Mintzer, R. Bittman, 2004).

Receptor Binding : 1-Oleoyl lysophosphatidic acid binds specifically to the p2y9/GPR23 receptor, a G protein-coupled receptor. This indicates its role in signaling pathways, particularly in ovarian tissues where p2y9/GPR23 is abundantly expressed (K. Noguchi, S. Ishii, Takao Shimizu, 2003).

Cancer Cell Survival : In ovarian cancer cells, 1-oleoyl lysophosphatidic acid enhances cell survival, suggesting its potential role in cancer progression and as a target for therapeutic interventions (Shohei Kuwata et al., 2013).

Metastasis Induction : This compound has been found to significantly increase the incidence of peritoneal and pleural metastases in intestinal adenocarcinomas in rats, indicating its role in cancer metastasis and as a potential target for anti-metastatic therapies (M. Tatsuta et al., 2005).

Mitogenic Action on Fibroblasts : 1-Oleoyl lysophosphatidic acid demonstrates a significant mitogenic effect on fibroblasts, with its potency being influenced by the acyl-chain length. This highlights its potential use in wound healing and tissue regeneration studies (E. V. van Corven et al., 1992).

Activation of Serum Response Element-regulated Genes : 1-Oleoyl lysophosphatidic acid has been shown to activate serum response element-regulated genes, suggesting its role in gene expression and signaling pathways (L. Perkins et al., 1994).

Prostate Cancer Cell Mediator : It acts as an autocrine mediator in prostate cancer cells, influencing growth and survival pathways, which could be significant for understanding prostate cancer biology and treatment (Yuhuan Xie et al., 2002).

Fibronectin Binding in Cells : 1-Oleoyl lysophosphatidic acid enhances the binding of fibronectin to cells, which is crucial for cell adhesion and matrix formation, relevant in wound healing and tissue engineering (W. Checovich, D. Mosher, 1993).

Lysophosphatidic Acid Quantification : A radioenzymatic assay using 1-oleoyl lysophosphatidic acid has been developed for LPA quantification in biological fluids, which is important for biochemical and clinical research (J. Saulnier-Blache et al., 2000).

Mechanism of Action

Target of Action

1-Oleoyl lysophosphatidic acid sodium salt is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and calcium mobilization .

Mode of Action

The compound interacts with its targets, the LPA1 and LPA2 receptors, to exert its biological effects. It has been reported to inhibit the differentiation of neural stem cells (NSCs) into neurons . This suggests that the compound may play a role in neural development and function.

Biochemical Pathways

It is known that lysophosphatidic acid signals through multiple receptors to elevate cytosolic calcium concentration, evoke retraction, and promote cell survival . Additionally, it has been reported to increase SRE-driven β-galactosidase activity .

Pharmacokinetics

It is typically prepared in pbs, ph 72, at a concentration of up to approximately 4 mg/mL .

Result of Action

The action of this compound results in various molecular and cellular effects. It inhibits the differentiation of neural stem cells into neurons , suggesting a role in neural development. Additionally, it is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .

Action Environment

It is known that the compound is typically prepared in pbs, ph 72 , suggesting that pH may play a role in its stability and efficacy.

Future Directions

1-Oleoyl lysophosphatidic acid sodium salt has been reported to inhibit the differentiation of neural stem cells into neurons and is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization . It is commonly used for growth stimulation in a variety of cell lines . Future research may focus on further elucidating the role of this compound in these biological processes and its potential applications in biomedical research.

Biochemical Analysis

Biochemical Properties

1-Oleoyl lysophosphatidic acid sodium salt interacts with specific cell surface receptors, such as G protein-coupled receptors, to induce biological effects . It is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .

Cellular Effects

This compound inhibits the differentiation of neural stem cells into neurons . It also induces cellular functions such as cell proliferation and migration . In addition, it promotes growth stimulation in a variety of cell lines .

Molecular Mechanism

This compound mediates signal transduction via Edg/LPA receptor, inducing the proliferation, migration, adhesion, and antiapoptotic function of tumor cells . It also upregulates VEGF, leading to an indirect influence on the initiation and progression of malignancies .

Temporal Effects in Laboratory Settings

The product is typically prepared in PBS, pH 7.2, at a concentration of up to approximately 4 mg/mL . It is stored at -20°C

Metabolic Pathways

This compound is involved in the lysophospholipid metabolic pathway

Properties

IUPAC Name |

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-JGSYTFBMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041061 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325465-93-8 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.